molecular formula C12H7Cl2F3N2 B13723290 6-(3,4-Dichlorophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine

6-(3,4-Dichlorophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine

Cat. No.: B13723290
M. Wt: 307.09 g/mol
InChI Key: RUKBOLRKBAWLSU-UHFFFAOYSA-N
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Description

6-(3,4-Dichlorophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are nitrogen-containing heterocyclic compounds that are widely studied for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-Dichlorophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine typically involves the reaction of 3,4-dichlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate chalcone. This intermediate is then subjected to cyclization with guanidine hydrochloride under basic conditions to yield the desired pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Dichlorophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of pyrimidine oxides.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

6-(3,4-Dichlorophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(3,4-Dichlorophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to bind to the hydrophobic pocket of ubiquitin-specific protease 7 (USP7), inhibiting its activity and leading to the accumulation of ubiquitinated proteins . This inhibition can induce apoptosis in cancer cells, making it a potential antitumor agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3,4-Dichlorophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine is unique due to the presence of both dichlorophenyl and trifluoromethyl groups, which enhance its chemical stability and biological activity. This combination of functional groups makes it a versatile compound for various scientific applications.

Properties

Molecular Formula

C12H7Cl2F3N2

Molecular Weight

307.09 g/mol

IUPAC Name

4-(3,4-dichlorophenyl)-2-methyl-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C12H7Cl2F3N2/c1-6-18-10(5-11(19-6)12(15,16)17)7-2-3-8(13)9(14)4-7/h2-5H,1H3

InChI Key

RUKBOLRKBAWLSU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)C(F)(F)F)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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